molecular formula C31H31N5 B11206060 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11206060
M. Wt: 473.6 g/mol
InChI Key: YFKBQDMZLICYIE-UHFFFAOYSA-N
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Description

1-(2,5-DIMETHYLPHENYL)-4-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-DIMETHYLPHENYL)-4-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrrolopyrimidine precursors. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the piperazine moiety.

    Cyclization reactions: to form the pyrrolopyrimidine core.

    Aromatic substitution reactions: to attach the phenyl and methylphenyl groups.

Industrial Production Methods

Industrial production of such complex compounds may involve:

    Batch reactors: for precise control of reaction conditions.

    Continuous flow reactors: for large-scale production.

    Purification techniques: such as chromatography and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-DIMETHYLPHENYL)-4-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for targeting specific diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,5-DIMETHYLPHENYL)-4-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes involved in disease pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-DIMETHYLPHENYL)-4-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE: can be compared with other pyrrolopyrimidine derivatives such as:

Uniqueness

The uniqueness of 1-(2,5-DIMETHYLPHENYL)-4-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE lies in its specific substitution pattern and the resulting biological activity. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C31H31N5

Molecular Weight

473.6 g/mol

IUPAC Name

4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C31H31N5/c1-22-10-13-26(14-11-22)36-20-27(25-7-5-4-6-8-25)29-30(32-21-33-31(29)36)35-17-15-34(16-18-35)28-19-23(2)9-12-24(28)3/h4-14,19-21H,15-18H2,1-3H3

InChI Key

YFKBQDMZLICYIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C5=C(C=CC(=C5)C)C)C6=CC=CC=C6

Origin of Product

United States

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